molecular formula C23H19NO4 B11404334 3-(furan-2-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(furan-2-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11404334
M. Wt: 373.4 g/mol
InChI Key: HGBZPXGEOADBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno[6,7-e][1,3]oxazinone core, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting with the preparation of the furan and chromeno[6,7-e][1,3]oxazinone intermediates. One common approach includes the following steps:

    Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Chromeno[6,7-e][1,3]oxazinone Core: This step involves the condensation of a suitable aldehyde with a phenolic compound, followed by cyclization to form the chromeno[6,7-e][1,3]oxazinone structure.

    Coupling of Intermediates: The final step involves coupling the furan intermediate with the chromeno[6,7-e][1,3]oxazinone core under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can target the oxazinone core or other functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxazinone core can produce dihydro derivatives.

Scientific Research Applications

3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Biological Research: It is used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and enzyme inhibition.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer effects could involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure and exhibit similar reactivity.

    Chromeno[6,7-e][1,3]oxazinone Derivatives: Other derivatives of chromeno[6,7-e][1,3]oxazinone may have different substituents but share the core structure and some chemical properties.

Uniqueness

What sets 3-[(FURAN-2-YL)METHYL]-10-METHYL-6-PHENYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE apart is its unique combination of the furan ring and chromeno[6,7-e][1,3]oxazinone core, along with the specific substituents that confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

3-(furan-2-ylmethyl)-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H19NO4/c1-15-22-17(12-24(14-27-22)13-18-8-5-9-26-18)10-20-19(11-21(25)28-23(15)20)16-6-3-2-4-7-16/h2-11H,12-14H2,1H3

InChI Key

HGBZPXGEOADBES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.